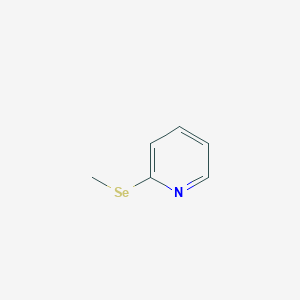

Pyridine, 2-(methylseleno)-

Overview

Description

Pyridine, 2-(methylseleno)- is a derivative of pyridine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is also a key solvent and reagent .

Synthesis Analysis

The synthesis of pyridine derivatives has been reported in several studies. For instance, one study described the multicomponent synthesis of functionalized thieno[2,3-b]pyridines . Another study presented the enzymatic synthesis of 2′-methylseleno-modified RNA . This method overcomes the limitations of conventional chemical synthesis, allowing for the preparation of long selenium-modified RNA sequences .Molecular Structure Analysis

The molecular structure of pyridine derivatives has been explored in various studies. For example, one study discussed the selenium-derivatization of RNA as an alternative to conventional heavy atom derivatization techniques for the phasing of X-ray crystallographic diffraction data . The 2′-methylseleno (2′-SeCH3) modification has been widely explored and has contributed to several important RNA structure determinations .Chemical Reactions Analysis

Pyridine derivatives have been shown to undergo various chemical reactions. For instance, one study reported that pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids . In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .Physical And Chemical Properties Analysis

The physical properties of pyridines are the consequence of a stable, cyclic, 6- π-electron, π-deficient, aromatic structure containing a ring nitrogen atom . The ring nitrogen is more electronegative than the ring carbons, making the two-, four-, and six-ring carbons more electropositive than otherwise would .Safety and Hazards

Pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Future research directions could include the development of new methods for the synthesis of 2-methylpyridines . There is also a need for further studies to elucidate the mechanism of action of pyridine derivatives . Additionally, the potential applications of pyridine derivatives in various industries, such as fine chemicals, polymers, and agrochemicals, could be explored .

properties

IUPAC Name |

2-methylselanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NSe/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKOWWJPLFOWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473467 | |

| Record name | Pyridine, 2-(methylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88871-79-8 | |

| Record name | Pyridine, 2-(methylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2-[(phenylmethyl)amino]-1H-imidazol-4-yl]-](/img/structure/B3360297.png)

![Ethanone, 1-[2-(4-morpholinyl)-1H-imidazol-4-yl]-](/img/structure/B3360302.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B3360309.png)

![2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B3360313.png)

![8-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B3360318.png)

![4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360365.png)

![2-Chloro-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360373.png)

![Imidazo[1,5-a]pyrimidine, 4-methoxy-2-methyl-6-(1-methylethyl)-](/img/structure/B3360379.png)

![4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360385.png)

![2-Methoxy-4,6,8-trimethylimidazo[1,5-a]pyrimidine](/img/structure/B3360394.png)